2-Cyano-3-methylpyridine 1-oxide
Overview
Description
2-Cyano-3-methylpyridine 1-oxide is a heterocyclic organic compound with the molecular formula C7H6N2O. It is a derivative of pyridine, featuring a cyano group (-CN) and a methyl group (-CH3) attached to the pyridine ring, along with an oxide group (-O) at the nitrogen atom. This compound is used in various chemical reactions and has applications in scientific research and industry .
Mechanism of Action
Mode of Action
It’s worth noting that cyano and pyridine groups in organic compounds often participate in various chemical reactions, suggesting that 2-cyano-3-methylpyridine 1-oxide could interact with its targets through these functional groups .
Action Environment
The compound is a solid at room temperature and should be stored in a dry environment . Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence its action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
2-Cyano-3-methylpyridine 1-oxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nitrilase enzymes, which catalyze the hydrolysis of nitriles to carboxylic acids and ammonia . This interaction is crucial for the conversion of nitriles into more reactive and useful compounds in biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses and metabolic pathways . This modulation can lead to changes in cellular behavior and function, impacting processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For instance, it has been reported to inhibit certain cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics . This inhibition can lead to altered metabolic profiles and potential drug interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under dry, room temperature conditions but may degrade over extended periods or under specific environmental conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic processes or providing protective effects against oxidative stress . At high doses, it can become toxic, leading to adverse effects such as liver damage, neurotoxicity, or other systemic effects . Understanding the dosage-response relationship is crucial for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s and nitrilases, influencing the metabolic flux and levels of various metabolites . These interactions can lead to the formation of reactive intermediates or the detoxification of harmful compounds, depending on the specific pathway and context.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific tissues or cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its biochemical activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall function within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Oxidation of 3-Methylpyridine-2-carbonitrile
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Oxidation using m-Chloroperbenzoic acid (mCPBA)
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Hydrogen peroxide, m-Chloroperbenzoic acid.
Conditions: Room temperature, overnight stirring.
Products: 2-Cyano-3-methylpyridine 1-oxide.
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Substitution
Reagents: Various nucleophiles.
Conditions: Depends on the nucleophile used.
Products: Substituted pyridine derivatives.
Scientific Research Applications
2-Cyano-3-methylpyridine 1-oxide is used in various scientific research applications, including:
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Chemistry
- As a building block in the synthesis of more complex heterocyclic compounds.
- In the study of reaction mechanisms and pathways .
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Biology
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Medicine
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Industry
Comparison with Similar Compounds
Similar Compounds
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3-Methylpyridine
- Lacks the cyano and oxide groups.
- Used as a precursor in the synthesis of various pyridine derivatives .
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2-Cyano-3-methylpyridine
- Lacks the oxide group.
- Used in similar applications but with different reactivity and properties .
Uniqueness
2-Cyano-3-methylpyridine 1-oxide is unique due to the presence of both the cyano and oxide groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-methyl-1-oxidopyridin-1-ium-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-6-3-2-4-9(10)7(6)5-8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXYVTPSEMLVLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=CC=C1)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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